molecular formula C17H17N5O3 B2977915 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2097898-90-1

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2977915
M. Wt: 339.355
InChI Key: HLZKKMLDERDTOW-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

A series of compounds, including pyridines, pyrimidinones, oxazinones, and their derivatives, were synthesized for antimicrobial applications. These compounds were prepared using citrazinic acid as a starting material, with various processes such as condensation and cyclization, to produce aminoamide derivatives and methyloxazinones, among others. The antimicrobial screening of these compounds demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis for Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential. These compounds were prepared through cyclocondensation using microwave irradiation and were tested against Pseudococcidae insects and selected microorganisms. The structure-biological activity relationship was explored to understand the impact of synthesized compounds on biological targets (Deohate & Palaspagar, 2020).

Synthesis of Isoxazolines and Isoxazoles

Novel isoxazolines and isoxazoles were synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition process. This synthesis involved intramolecular cyclization and N-allylation/N-propargyl alkylation, leading to the formation of new isoxazolines and isoxazoles. These compounds were characterized using various spectroscopic methods, and their potential applications were suggested based on their structural properties (Rahmouni et al., 2014).

Antimicrobial Activity of Heterocycles

New heterocycles incorporating antipyrine moiety were synthesized and their antimicrobial activity was evaluated. The key intermediate used in the synthesis was 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which was converted into various compounds like coumarin, pyridine, pyrrole, and thiazole derivatives. These compounds underwent antimicrobial testing to assess their efficacy against microbes (Bondock et al., 2008).

Biological Activity of Pyrimidinone Derivatives

The synthesis of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives was explored for their biological activity, particularly focusing on plant growth stimulating effects. The derivatives showcased a significant impact on plant growth, indicating their potential as agrochemical agents (Pivazyan et al., 2019).

properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-12(2)21-10-22(17(11)24)9-15(23)20-8-13-16(19-6-5-18-13)14-4-3-7-25-14/h3-7,10H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKKMLDERDTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=NC=CN=C2C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

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